molecular formula C13H16FNO3 B6627852 N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide

Cat. No.: B6627852
M. Wt: 253.27 g/mol
InChI Key: TZTQPVMRCKGJFN-UHFFFAOYSA-N
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Description

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclobutyl ring, an ethoxy group, a fluorine atom, and a hydroxybenzamide moiety, which contribute to its distinctive chemical behavior.

Properties

IUPAC Name

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-2-18-10-6-9(7-10)15-13(17)11-4-3-8(14)5-12(11)16/h3-5,9-10,16H,2,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTQPVMRCKGJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC(=O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Fluorination: The fluorine atom is introduced through an electrophilic fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Hydroxybenzamide Formation: The final step involves the coupling of the cyclobutyl ring with a hydroxybenzamide derivative under amide bond formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or cyclobutyl derivatives.

Scientific Research Applications

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β signaling pathway, which is implicated in fibrotic diseases . This inhibition prevents the downstream effects of TGF-β signaling, thereby reducing fibrosis and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom and the hydroxybenzamide moiety enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and therapeutic applications.

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